molecular formula C26H23N3O2S B2405776 1-(indolin-1-yl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)ethanone CAS No. 1207022-08-9

1-(indolin-1-yl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)ethanone

Cat. No. B2405776
CAS RN: 1207022-08-9
M. Wt: 441.55
InChI Key: HGUYPTKDOLVFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(indolin-1-yl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)ethanone is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Antioxidant and Anticancer Activity

1-(Indolin-1-yl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)ethanone and its derivatives have been investigated for their antioxidant and anticancer activities. A study by Tumosienė et al. (2020) focused on the synthesis of novel derivatives, including those with 4-methoxyphenyl, and assessed their efficacy in scavenging DPPH radicals. These compounds demonstrated significant antioxidant activity, comparable to ascorbic acid. Additionally, the anticancer potential was evaluated against human glioblastoma and triple-negative breast cancer cell lines, revealing substantial cytotoxic effects on these cells (Tumosienė et al., 2020).

Anticholinesterase Activity

Compounds related to 1-(Indolin-1-yl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)ethanone have been studied for their potential as anticholinesterase agents. Abu Mohsen et al. (2014) synthesized a series of derivatives and evaluated their ability to inhibit acetylcholinesterase. The study identified compounds with electron-donating substituents, like methyl and chloro groups, as having high anticholinesterase activity, suggesting potential applications in the treatment of conditions like Alzheimer's disease (Abu Mohsen et al., 2014).

Anti-inflammatory Activity

Labanauskas et al. (2004) synthesized derivatives of 1-(Indolin-1-yl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)ethanone and evaluated their anti-inflammatory properties. This research demonstrated the potential of these compounds as anti-inflammatory agents, highlighting their relevance in the development of new treatments for inflammatory disorders (Labanauskas et al., 2004).

Antimicrobial and Antibacterial Activity

Gopi et al. (2016) conducted research on novel chalcone derivatives of 1-(Indolin-1-yl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)ethanone, assessing their antimicrobial and antibacterial efficacy. This study found that the synthesized compounds exhibited significant activity against various microbial strains, outperforming standard drugs like Ciprofloxacin and Fluconazole (Gopi et al., 2016).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2S/c1-31-22-13-11-20(12-14-22)24-17-27-26(29(24)21-8-3-2-4-9-21)32-18-25(30)28-16-15-19-7-5-6-10-23(19)28/h2-14,17H,15-16,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUYPTKDOLVFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)N4CCC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(indolin-1-yl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)ethanone

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